Methyl 2,2-dioxo-2lambda6-thiabicyclo[2.2.0]hexane-4-carboxylate
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Overview
Description
Methyl 2,2-dioxo-2lambda6-thiabicyclo[220]hexane-4-carboxylate is a bicyclic compound featuring a sulfur atom within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2,2-dioxo-2lambda6-thiabicyclo[2.2.0]hexane-4-carboxylate typically involves the use of photochemistry. A common method is the [2 + 2] cycloaddition reaction, which allows for the formation of the bicyclic structure. This reaction is often carried out under blue LED irradiation at 450 nm, using dichloromethane or acetonitrile as solvents .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar photochemical processes on a larger scale. Optimization of reaction conditions, such as solvent choice and irradiation parameters, would be crucial for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,2-dioxo-2lambda6-thiabicyclo[2.2.0]hexane-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be further oxidized.
Reduction: Reduction reactions can modify the bicyclic structure.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles or electrophiles, depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of thiols or other reduced sulfur compounds.
Scientific Research Applications
Methyl 2,2-dioxo-2lambda6-thiabicyclo[2.2.0]hexane-4-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism by which methyl 2,2-dioxo-2lambda6-thiabicyclo[2.2.0]hexane-4-carboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The sulfur atom within the bicyclic structure can participate in various chemical reactions, influencing the compound’s activity and specificity. Pathways involved may include oxidation-reduction cycles and substitution reactions that modify the compound’s structure and function.
Comparison with Similar Compounds
Similar Compounds
- 2,2-dioxo-2lambda6-thiabicyclo[2.1.1]hexane-4-carboxylic acid
- 5-methyl-2-thiabicyclo[2.2.0]hexan-6-one 2,2-dioxide
Uniqueness
Methyl 2,2-dioxo-2lambda6-thiabicyclo[220]hexane-4-carboxylate is unique due to its specific bicyclic structure and the presence of a sulfur atom, which imparts distinct chemical properties
Properties
Molecular Formula |
C7H10O4S |
---|---|
Molecular Weight |
190.22 g/mol |
IUPAC Name |
methyl 2,2-dioxo-2λ6-thiabicyclo[2.2.0]hexane-4-carboxylate |
InChI |
InChI=1S/C7H10O4S/c1-11-6(8)7-3-2-5(7)12(9,10)4-7/h5H,2-4H2,1H3 |
InChI Key |
GQIOGOPZHMCCHP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C12CCC1S(=O)(=O)C2 |
Origin of Product |
United States |
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